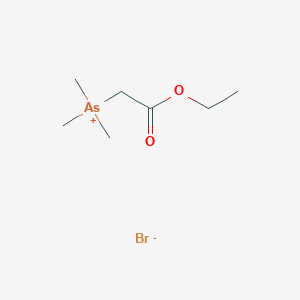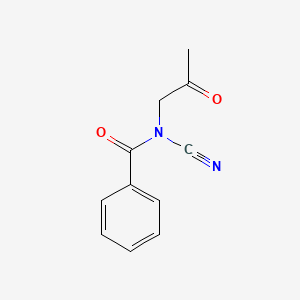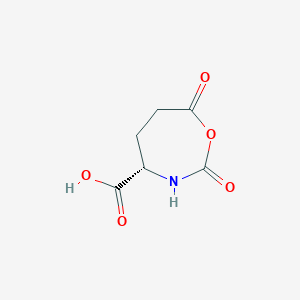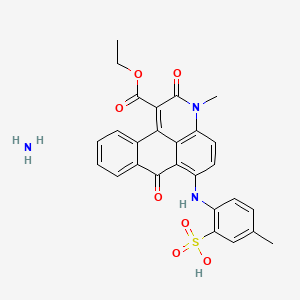
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as sulfonate, amine, and carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the dibenzisoquinoline core, followed by the introduction of the ethyl, methyl, and sulfonate groups through various substitution and addition reactions. Common reagents used in these reactions include ethyl iodide, methylamine, and sulfonic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also include purification steps such as crystallization, filtration, and chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro or fully reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate
- Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate
Uniqueness
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate is unique due to its specific combination of functional groups and molecular structure
Properties
CAS No. |
63149-14-4 |
|---|---|
Molecular Formula |
C27H25N3O7S |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
azane;2-[(16-ethoxycarbonyl-14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C27H22N2O7S.H3N/c1-4-36-27(32)24-21-15-7-5-6-8-16(15)25(30)22-18(11-12-19(23(21)22)29(3)26(24)31)28-17-10-9-14(2)13-20(17)37(33,34)35;/h5-13,28H,4H2,1-3H3,(H,33,34,35);1H3 |
InChI Key |
QVXNYPRHFHUQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)NC5=C(C=C(C=C5)C)S(=O)(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)
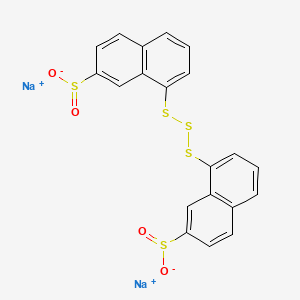

![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)


